5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phénol

Vue d'ensemble

Description

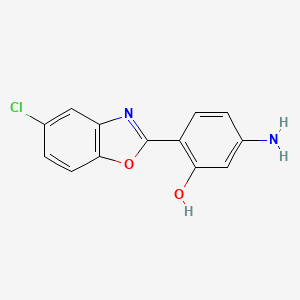

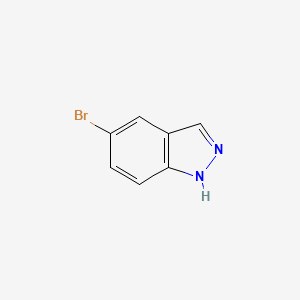

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is a chemical compound with the linear formula C13H9ClN2O2 . It has a molecular weight of 260.682 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol consists of a benzoxazole ring attached to a phenol group . The benzoxazole ring contains a nitrogen atom and an oxygen atom, and the phenol group contains a hydroxyl group .Physical And Chemical Properties Analysis

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has a melting point of 272-273°C . Its InChI code is 1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-3-2-8(15)6-11(9)17/h1-6,17H,15H2 .Applications De Recherche Scientifique

Chimie organique synthétique

“5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phénol” est un membre important et polyvalent des hétérocycles qui relie la chimie organique synthétique aux domaines médicaux, pharmaceutiques et industriels . Il a été largement utilisé comme matière première pour différentes approches mécanistiques dans la découverte de médicaments .

Chimie médicinale

Le motif benzoxazole, qui fait partie de la structure du “this compound”, présente une forte possibilité d'un large éventail de substrats et de fonctionnalisation pour offrir plusieurs activités biologiques . Ces activités incluent des effets antimicrobiens, antifongiques, anticancéreux, antioxydants et anti-inflammatoires .

Applications pharmaceutiques

En raison de ses activités biologiques potentielles, le “this compound” peut être utilisé dans le développement de nouveaux produits pharmaceutiques . Ses dérivés pourraient être synthétisés et testés pour leur efficacité dans le traitement de diverses maladies .

Applications industrielles

“this compound” peut être utilisé dans diverses applications industrielles en raison de ses propriétés chimiques . Cependant, les utilisations industrielles spécifiques ne sont pas mentionnées dans les sources disponibles.

Orientations Futures

The future directions of research on 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol could involve further exploration of its synthesis methods, chemical reactions, and potential applications in medicinal chemistry. Given the wide range of pharmacological activities of benzoxazole derivatives , this compound could be a promising candidate for drug discovery research.

Mécanisme D'action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives have been known to interact with their targets, leading to changes that result in various biological activities .

Biochemical Pathways

Benzoxazole derivatives have been known to affect various pathways, leading to downstream effects .

Result of Action

Benzoxazole derivatives have been known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

Such factors can significantly impact the effectiveness of benzoxazole derivatives .

Analyse Biochimique

Biochemical Properties

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions suggest that 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol may have antioxidant properties, which could be beneficial in mitigating oxidative damage in cells .

Cellular Effects

The effects of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. Additionally, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has been found to inhibit the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

At the molecular level, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition results in reduced production of pro-inflammatory mediators. Furthermore, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species .

Transport and Distribution

Within cells and tissues, 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol tends to accumulate in the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is critical for its activity and function. The compound is primarily found in the cytoplasm, where it can interact with various enzymes and signaling molecules. Additionally, it can localize to the mitochondria, where it may exert its antioxidant effects. Post-translational modifications, such as phosphorylation, can influence the targeting and function of 5-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol within the cell .

Propriétés

IUPAC Name |

5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-7-1-4-12-10(5-7)16-13(18-12)9-3-2-8(15)6-11(9)17/h1-6,17H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKDBJVOCNTMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425162 | |

| Record name | 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22105-55-1 | |

| Record name | 5-amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)